molecular formula C13H17NS B14945772 N-cyclohexylbenzenecarbothioamide CAS No. 10220-98-1

N-cyclohexylbenzenecarbothioamide

Cat. No.: B14945772
CAS No.: 10220-98-1
M. Wt: 219.35 g/mol
InChI Key: WOBYQCDJHWATRG-UHFFFAOYSA-N
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Description

N-cyclohexylbenzenecarbothioamide is an organic compound with the molecular formula C13H17NS It is characterized by the presence of a cyclohexyl group attached to a benzenecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: N-cyclohexylbenzenecarbothioamide can be synthesized through a multi-step process. One common method involves the reaction of cyclohexylamine with benzoyl chloride to form N-cyclohexylbenzamide. This intermediate is then treated with phosphorus pentasulfide (P2S5) to yield this compound. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as toluene or xylene .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The intermediate and final products are often purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: N-cyclohexylbenzenecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-cyclohexylbenzenecarbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclohexylbenzenecarbothioamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to interfere with cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

  • N-cyclohexylbenzamide
  • N-cyclohexylbenzothioamide
  • N-cyclohexylbenzothiazole

Comparison: N-cyclohexylbenzenecarbothioamide is unique due to the presence of the thioamide group, which imparts distinct chemical properties compared to its analogs. For example, N-cyclohexylbenzamide lacks the sulfur atom, resulting in different reactivity and biological activity. Similarly, N-cyclohexylbenzothiazole has a different ring structure, leading to variations in its chemical behavior and applications .

Properties

CAS No.

10220-98-1

Molecular Formula

C13H17NS

Molecular Weight

219.35 g/mol

IUPAC Name

N-cyclohexylbenzenecarbothioamide

InChI

InChI=1S/C13H17NS/c15-13(11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,14,15)

InChI Key

WOBYQCDJHWATRG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=S)C2=CC=CC=C2

Origin of Product

United States

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